(E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole .
- It belongs to the class of tetrazoles , which are five-membered heterocyclic compounds containing four nitrogen atoms.
- Tetrazoles exhibit diverse properties and applications due to their unique structure.
Preparation Methods
- One common approach is the hydrazine addition method , where a hydrazine derivative reacts with an aldehyde or ketone to form the hydrazone intermediate. Subsequent cyclization with an isocyanate or isothiocyanate yields the tetrazole ring.
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary product is the tetrazole ring, which imparts unique properties.
Scientific Research Applications
Chemistry: Tetrazoles serve as versatile building blocks in organic synthesis due to their reactivity.
Biology: Some tetrazoles exhibit biological activity, making them potential drug candidates.
Medicine: Researchers explore tetrazoles for their antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Tetrazoles find applications in dyes, pigments, and corrosion inhibitors.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) or disrupt cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: The compound’s unique features lie in its hydrazone-tetrazole hybrid structure.
Similar Compounds: Other tetrazoles, such as 1,5-disubstituted tetrazoles, share some properties but lack the specific hydrazone linkage.
Remember that this compound’s applications and properties continue to be explored by researchers.
Properties
Molecular Formula |
C16H15ClN6 |
---|---|
Molecular Weight |
326.78 g/mol |
IUPAC Name |
4-chloro-N-[(E)-2-[1-(4-methylphenyl)tetrazol-5-yl]ethylideneamino]aniline |
InChI |
InChI=1S/C16H15ClN6/c1-12-2-8-15(9-3-12)23-16(20-21-22-23)10-11-18-19-14-6-4-13(17)5-7-14/h2-9,11,19H,10H2,1H3/b18-11+ |
InChI Key |
PPAOBOHNCAUWEH-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C/C=N/NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC=NNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.